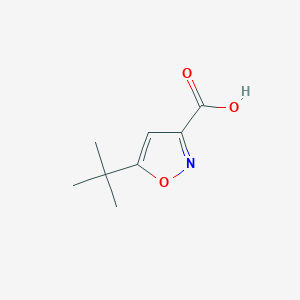

5-(Tert-butyl)isoxazole-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-8(2,3)6-4-5(7(10)11)9-12-6/h4H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBFOGDDBEDQGJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589587 | |

| Record name | 5-tert-Butyl-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90607-21-9 | |

| Record name | 5-tert-Butyl-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-tert-butyl-1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 5-(tert-butyl)isoxazole-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic route to 5-(tert-butyl)isoxazole-3-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The synthesis is predicated on a robust and well-established chemical transformation: the 1,3-dipolar cycloaddition, followed by ester hydrolysis. This document outlines the core reaction mechanism, provides detailed experimental protocols for each key step, and presents quantitative data derived from analogous transformations.

Core Synthesis Strategy

The synthesis of this compound is efficiently achieved in a two-step process:

-

1,3-Dipolar Cycloaddition: The isoxazole ring is constructed via the reaction of a nitrile oxide with an alkyne. Specifically, an ethyl carboxylate-derived nitrile oxide is reacted with 3,3-dimethyl-1-butyne to yield ethyl 5-(tert-butyl)isoxazole-3-carboxylate.

-

Hydrolysis: The resulting ethyl ester is then hydrolyzed under basic conditions to afford the target molecule, this compound.

Reaction Mechanisms and Pathways

The cornerstone of this synthesis is the Huisgen 1,3-dipolar cycloaddition, a powerful method for the construction of five-membered heterocycles.[1] The reaction proceeds in a concerted, pericyclic fashion between a 1,3-dipole (the nitrile oxide) and a dipolarophile (the alkyne).

Signaling Pathway for 1,3-Dipolar Cycloaddition

Caption: Overall synthetic pathway for this compound.

Data Presentation

The following tables summarize the key reagents and expected yields for the synthesis of the intermediate ester and its subsequent hydrolysis. The data is based on analogous reactions reported in the literature.

| Step 1: Ethyl 5-(tert-butyl)isoxazole-3-carboxylate Synthesis | |

| Reactant 1 | Ethyl nitroacetate |

| Reactant 2 | 3,3-dimethyl-1-butyne |

| Catalyst/Reagent | Sodium Hydroxide (catalytic) |

| Solvent | Water and Ethanol |

| Temperature | 60 °C |

| Reaction Time | 16 hours |

| Analogous Yield | ~86%[2] |

| Step 2: Hydrolysis to this compound | |

| Reactant | Ethyl 5-(tert-butyl)isoxazole-3-carboxylate |

| Reagent | Sodium Hydroxide (4 equivalents) |

| Solvent | Ethanolic-aqueous solution |

| Condition | Reflux |

| Workup | Acidification with HCl |

| Purity | Sufficient for most subsequent applications |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Step 1: Synthesis of Ethyl 5-(tert-butyl)isoxazole-3-carboxylate

This protocol is adapted from a similar synthesis of a 3,5-disubstituted isoxazole.[2]

-

Reaction Setup: In a sealed tube, combine 3,3-dimethyl-1-butyne (1.0 equivalent), ethyl nitroacetate (2.5 equivalents), water, and ethanol.

-

Catalyst Addition: To the vigorously stirred mixture, add a solution of sodium hydroxide (0.1 equivalents).

-

Reaction Conditions: Heat the sealed tube at 60 °C for 16 hours.

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash chromatography on silica gel to yield ethyl 5-(tert-butyl)isoxazole-3-carboxylate.

-

Step 2: Hydrolysis to this compound

This protocol is a general procedure for the hydrolysis of isoxazole esters.[3]

-

Reaction Setup: Dissolve the ethyl 5-(tert-butyl)isoxazole-3-carboxylate (1.0 equivalent) in a 5% ethanolic-aqueous sodium hydroxide solution (4.0 equivalents). The addition of tetrahydrofuran (THF) may aid in dissolution.

-

Reaction Conditions: Heat the mixture at reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Purification:

-

Once the reaction is complete, dissolve the resulting salt in water.

-

Wash the aqueous solution with an organic solvent such as hexanes or ethyl ether to remove impurities.

-

Acidify the aqueous layer with dilute hydrochloric acid.

-

Extract the product with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

This technical guide provides a comprehensive framework for the synthesis of this compound. The described methods are based on established and reliable chemical principles, offering a clear path for researchers and professionals in the field of drug discovery and development.

References

A Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Analysis of 5-(tert-butyl)isoxazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 5-(tert-butyl)isoxazole-3-carboxylic acid. These predictions are based on the analysis of structurally related isoxazole derivatives and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other acquisition parameters.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| C(CH₃)₃ | 1.3 - 1.5 | Singlet (s) | 9H |

| Isoxazole H-4 | 6.5 - 6.8 | Singlet (s) | 1H |

| COOH | 10 - 13 | Broad Singlet (br s) | 1H |

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C(CH₃)₃ | 28 - 30 |

| C(CH₃)₃ | 32 - 34 |

| Isoxazole C-4 | 100 - 105 |

| Isoxazole C-3 | 158 - 162 |

| COOH | 162 - 166 |

| Isoxazole C-5 | 175 - 180 |

Experimental Protocols

1. Synthesis of this compound

A general synthetic route to 3,5-disubstituted isoxazoles often involves the cycloaddition of a nitrile oxide with an alkyne. For this compound, a plausible route involves the reaction of pivalonitrile oxide (generated in situ from the corresponding hydroximoyl chloride) with an propiolate derivative, followed by hydrolysis of the ester.

2. NMR Sample Preparation

A standardized protocol for preparing a small organic molecule for NMR analysis is crucial for obtaining high-quality spectra.[1]

-

Sample Quantity: For ¹H NMR, 5-25 mg of the compound is typically required.[1] For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[1]

-

Solvent Selection: The choice of a deuterated solvent is critical to avoid large solvent signals in the ¹H spectrum. Common solvents for isoxazole and carboxylic acid derivatives include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), and Deuterated Methanol (CD₃OD). DMSO-d₆ is often suitable for carboxylic acids as it can solubilize the compound and the acidic proton is often observed.

-

Procedure:

-

Weigh the desired amount of this compound and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[1]

-

Gently agitate the vial to dissolve the sample completely. Sonication may be used if necessary.

-

If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

3. NMR Data Acquisition

-

Instrumentation: Data should be acquired on a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is generally sufficient.

-

The spectral width should be set to encompass all expected proton resonances (e.g., 0-15 ppm).

-

A sufficient number of scans (typically 8-16) should be averaged to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled experiment (e.g., zgpg30) is standard to produce a spectrum with singlets for each carbon.

-

Due to the low natural abundance and sensitivity of ¹³C, a larger number of scans (several hundred to thousands) and a longer relaxation delay may be necessary.

-

Visualizations

Below are diagrams representing the molecular structure of this compound with atom numbering for NMR assignment and a conceptual workflow for its NMR analysis.

Caption: Molecular structure of this compound.

Caption: Conceptual workflow for NMR analysis.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 5-(tert-butyl)isoxazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 5-(tert-butyl)isoxazole-3-carboxylic acid. This compound, with the CAS Number 90607-21-9, possesses a molecular formula of C₈H₁₁NO₃ and a molecular weight of 169.18 g/mol . A thorough understanding of its structure and purity, as determined by NMR spectroscopy, is crucial for its application in medicinal chemistry and materials science.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | ~12-13 | Singlet, broad | 1H |

| Isoxazole-H (at C4) | ~6.5-7.0 | Singlet | 1H |

| -C(CH₃)₃ | ~1.4 | Singlet | 9H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -COOH | ~160-165 |

| Isoxazole-C5 | ~175-180 |

| Isoxazole-C3 | ~155-160 |

| Isoxazole-C4 | ~100-105 |

| -C (CH₃)₃ | ~33-35 |

| -C(CH₃ )₃ | ~28-30 |

Structural Elucidation Workflow

The process of characterizing this compound using NMR spectroscopy follows a logical progression from sample preparation to spectral analysis and final structure confirmation.

Caption: Logical workflow for the NMR characterization of this compound.

Experimental Protocol

This section details a standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable solvents. DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the exchangeable carboxylic acid proton.

-

Concentration: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.

2. NMR Instrument Parameters:

The following are general parameters and may require optimization based on the specific instrument and sample.

-

¹H NMR Spectroscopy:

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are typically sufficient.

-

-

¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

-

3. Data Processing and Analysis:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Key Signaling Pathways in NMR Analysis

The assignment of NMR signals is based on the electronic environment of each nucleus, which is influenced by the molecular structure. The following diagram illustrates the key correlations and influences on the chemical shifts in this compound.

Caption: Diagram illustrating the correlation between functional groups and their predicted NMR signals.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 5-(tert-butyl)isoxazole-3-carboxylic Acid

For Immediate Release

A Deep Dive into the Fragmentation Behavior of a Key Isoxazole Derivative for Researchers and Drug Development Professionals

Predicted Mass Spectrometry Data

The fragmentation of 5-(tert-butyl)isoxazole-3-carboxylic acid (molar mass: 169.18 g/mol ) under electron ionization is anticipated to be driven by the inherent instability of the isoxazole ring and the facile cleavage of the tert-butyl group. The following table summarizes the major predicted fragment ions, their mass-to-charge ratios (m/z), and the proposed fragmentation pathways.

| m/z (Predicted) | Proposed Ion Structure/Formula | Fragmentation Pathway | Relative Intensity (Hypothetical) |

| 169 | [C₈H₁₁NO₃]⁺• | Molecular Ion | Low to Medium |

| 154 | [C₇H₈NO₃]⁺ | Loss of a methyl radical (•CH₃) from the tert-butyl group | Medium |

| 125 | [C₅H₈NO₂]⁺ | Decarboxylation (loss of CO₂) from the M-CH₃ ion | Medium |

| 112 | [C₅H₆NO]⁺ | Loss of a tert-butyl radical (•C(CH₃)₃) | Medium to High |

| 98 | [C₄H₄N]⁺ | Subsequent loss of CO from the m/z 125 ion | Low |

| 83 | [C₄H₅O]⁺ | Cleavage of the isoxazole ring | Medium |

| 57 | [C₄H₉]⁺ | Formation of the tert-butyl cation | High (Potential Base Peak) |

| 45 | [COOH]⁺ | Formation of the carboxyl radical cation | Low |

| 41 | [C₃H₅]⁺ | Further fragmentation of the tert-butyl cation | Medium |

Proposed Fragmentation Pathways

The fragmentation of this compound is expected to initiate from the molecular ion [M]⁺•. The primary fragmentation routes are likely to involve the tert-butyl group and the carboxylic acid function, followed by the characteristic cleavage of the isoxazole ring.

A key fragmentation pathway involves the alpha-cleavage of a methyl group from the tert-butyl moiety, leading to a stable tertiary carbocation and the formation of the ion at m/z 154 . Subsequent loss of carbon dioxide from this ion would result in the fragment at m/z 125 .

Another prominent fragmentation pathway is the homolytic cleavage of the bond between the isoxazole ring and the tert-butyl group, resulting in the formation of a highly stable tert-butyl cation at m/z 57 , which could be the base peak in the spectrum.[1][2][3] The corresponding isoxazole-3-carboxylic acid radical cation would then be observed at m/z 112 .

The carboxylic acid group itself can undergo fragmentation, leading to the loss of a hydroxyl radical (•OH) to form an acylium ion (M-17) or the loss of the entire carboxyl group (•COOH) to yield an ion at M-45.[4] Decarboxylation, the loss of CO₂, is also a common fragmentation pathway for carboxylic acids.[5][6]

The isoxazole ring is known for its susceptibility to ring-opening reactions upon electron ionization.[7][8] This can lead to a variety of smaller fragment ions through the loss of neutral molecules such as HCN, CO, and acetylene. The weak N-O bond within the isoxazole ring is a likely point of initial cleavage.[8]

Experimental Protocols

While a specific experimental protocol for this compound is not detailed in the available literature, a general approach using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization can be outlined.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane). Derivatization (e.g., methylation of the carboxylic acid) may be necessary to improve volatility and chromatographic behavior.

-

GC Conditions:

-

Injector: Split/splitless injector, typically at 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) of standard dimensions (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature of around 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometry Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: Typically 230 °C.

-

Quadrupole Temperature: Typically 150 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Data Acquisition: Acquire data in full scan mode to obtain the complete mass spectrum.

-

Visualizing the Fragmentation Cascade

The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathways of this compound.

References

- 1. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. researchgate.net [researchgate.net]

Crystal Structure Analysis of 5-(tert-butyl)isoxazole-3-carboxylic acid: A Technical Overview

A comprehensive search of publicly available scientific literature and crystallographic databases has revealed no specific crystal structure analysis for 5-(tert-butyl)isoxazole-3-carboxylic acid. Therefore, a detailed technical guide with quantitative data and specific experimental protocols for this particular compound cannot be provided at this time.

While the exact crystallographic parameters for this compound are not available, this guide will present a generalized methodology for such an analysis based on common practices for similar small organic molecules. This will serve as a framework for researchers and professionals in drug development who may be working with this or related compounds.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The isoxazole core is a privileged scaffold in many biologically active molecules. Understanding the three-dimensional structure of this compound at an atomic level is crucial for elucidating its structure-activity relationships (SAR), optimizing its properties, and designing novel derivatives. X-ray crystallography is the definitive method for determining the precise solid-state structure of a molecule, providing valuable information on conformation, bond lengths, bond angles, and intermolecular interactions.

Hypothetical Experimental Workflow for Crystal Structure Analysis

The following outlines a typical experimental workflow that would be employed for the crystal structure analysis of a compound like this compound.

An In-depth Technical Guide to the Physicochemical Properties of 5-(tert-butyl)isoxazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 5-(tert-butyl)isoxazole-3-carboxylic acid (CAS No: 90607-21-9), a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document summarizes key data, outlines relevant experimental protocols for property determination, and presents a logical workflow for characterization.

Core Physicochemical Properties

This compound is a substituted isoxazole with a carboxylic acid functionality, suggesting its potential role as a synthetic intermediate.[1] Its structural formula is C8H11NO3, with a molecular weight of 169.18 g/mol .[1] The compound is typically available as a solid or a light yellow to brown solid-liquid mixture and requires storage in a freezer.[2]

Quantitative Data Summary

The following table summarizes the available quantitative physicochemical data for this compound. It is critical to note that most of the currently available data are predicted through computational models and await experimental verification.

| Property | Value | Data Type | Source |

| Molecular Formula | C8H11NO3 | [1] | |

| Molecular Weight | 169.18 g/mol | [1] | |

| Physical Form | Solid or light yellow to brown solid-liquid mixture | Observational | [1][2] |

| Boiling Point | ~303.5 °C | Predicted | [1] |

| Density | ~1.169 g/cm³ | Predicted | [1] |

| pKa | 3.49 ± 0.10 | Predicted | [1] |

| Melting Point | Not available | ||

| Solubility | Not available | ||

| LogP | Not available |

Experimental Protocols for Physicochemical Characterization

Detailed experimental determination of the physicochemical properties of this compound is crucial for its application in research and development. The following are standard methodologies for key experiments.

Determination of Melting Point

A calibrated melting point apparatus should be used. A small, dry sample of this compound is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting point.

Determination of pKa by Potentiometric Titration

The acidity constant (pKa) can be determined with high precision using potentiometric titration.

Protocol:

-

Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. If aqueous solubility is low, a co-solvent such as methanol or ethanol may be used.

-

Titration Setup: Place the analyte solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the solution to equilibrate.

-

Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

Protocol:

-

Sample Preparation: Add an excess amount of this compound to a known volume of water in a sealed flask.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

-

Quantification: Determine the concentration of the dissolved compound in the clear, saturated solution using a suitable analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC). This concentration represents the aqueous solubility at the experimental temperature.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the determination of the pKa of this compound.

Conclusion

This technical guide provides a summary of the currently known physicochemical properties of this compound. It is important to emphasize that the majority of the quantitative data are based on computational predictions and should be used with this consideration. The provided experimental protocols offer a framework for the empirical determination of these properties, which is essential for advancing the use of this compound in scientific research and drug development. Further experimental characterization is highly encouraged to establish a more complete and validated profile of this molecule.

References

solubility profile of 5-(tert-butyl)isoxazole-3-carboxylic acid in organic solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A foundational understanding of the physicochemical properties of 5-(tert-butyl)isoxazole-3-carboxylic acid is essential for predicting its solubility behavior.

| Property | Value |

| Molecular Formula | C₈H₁₁NO₃ |

| Molecular Weight | 169.18 g/mol |

| Appearance | Light yellow to brown solid-liquid mixture |

| Predicted pKa | 3.49 ± 0.10 |

| Predicted Boiling Point | ~303.5°C |

| Predicted Density | ~1.169 g/cm³ |

Note: The properties listed are predicted values and should be confirmed through experimental analysis.

Expected Solubility Profile

The solubility of this compound in organic solvents is governed by the principle of "like dissolves like." The interplay between its polar carboxylic acid group and the non-polar tert-butyl group will dictate its solubility in different solvent classes.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group, which is expected to facilitate solubility. However, the non-polar tert-butyl group may limit the extent of solubility compared to less lipophilic carboxylic acids.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid's hydroxyl proton. Good solubility is generally anticipated in these solvents.

-

Non-polar Solvents (e.g., Hexane, Toluene): Due to the presence of the polar carboxylic acid and isoxazole ring, the solubility in non-polar solvents is expected to be limited. The non-polar tert-butyl group will contribute to some degree of solubility, but the overall polarity of the molecule will likely prevent high solubility in these solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been published. The following table is provided as a template for researchers to populate with experimentally determined data using the protocol outlined in this guide.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |

| Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Acetone | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Acetonitrile | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Dichloromethane | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Toluene | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Hexane | 25 | Data to be determined | Data to be determined | Shake-Flask |

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.[1][2][3]

1. Principle:

An excess amount of the solid compound is agitated in a specific solvent for a sufficient period to allow the system to reach equilibrium.[4] Once equilibrium is established, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical method.[5]

2. Apparatus and Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Centrifuge (optional)

3. Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[1][2] The time required to reach equilibrium may need to be determined experimentally by taking samples at different time points until the concentration in the supernatant remains constant.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed for a sufficient time to let the excess solid settle. Alternatively, the vials can be centrifuged to facilitate the separation of the solid phase.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To ensure no solid particles are transferred, pass the supernatant through a syringe filter into a clean vial.

-

Dilution: Accurately dilute the collected saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound in the same solvent is required for accurate quantification.

4. Data Analysis:

Calculate the solubility of this compound in the selected solvent using the following formula:

Solubility (g/L) = (Concentration from analysis, g/L) x Dilution Factor

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

Technical Guide: Physicochemical Properties of 5-(tert-butyl)isoxazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(tert-butyl)isoxazole-3-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and drug development. The isoxazole ring system is a key feature in various biologically active molecules. Understanding the physicochemical properties of this compound, particularly its acidity (pKa), is crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth overview of the pKa value of this compound, detailed experimental protocols for its determination, and a logical workflow for its characterization.

Data Presentation

The acidic nature of this compound is defined by its pKa value, which influences its ionization state at different pH levels.

| Parameter | Value | Source |

| Predicted pKa | 3.49 ± 0.10 | [1] |

| Molecular Formula | C8H11NO3 | [1] |

| Molecular Weight | 169.18 g/mol | [1] |

| Physical Form | Solid | |

| Predicted Boiling Point | ~303.5°C | [1] |

| Predicted Density | ~1.169 g/cm³ | [1] |

Experimental Protocols

The determination of the pKa value is a critical step in the characterization of a new chemical entity. Several robust methods can be employed. Potentiometric titration is a widely used and reliable technique.

Protocol: pKa Determination by Potentiometric Titration

This protocol outlines the steps for determining the pKa value of this compound using potentiometric titration.

1. Materials and Equipment:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for ionic strength adjustment

-

High-purity water (Milli-Q or equivalent)

-

Calibrated pH meter with a combination glass electrode

-

Automatic titrator or manual burette

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

-

Nitrogen gas supply

2. Solution Preparation:

-

Analyte Solution: Accurately weigh a sufficient amount of this compound to prepare a solution with a concentration of approximately 1-10 mM. Dissolve the compound in a known volume of high-purity water. If solubility is an issue, a co-solvent (e.g., methanol or DMSO) may be used, but the pKa value will be specific to that solvent system.

-

Ionic Strength Adjustment: Add KCl to the analyte solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration. This minimizes changes in activity coefficients.

3. Titration Procedure:

-

Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature.

-

Inert Atmosphere: Purge the analyte solution with nitrogen gas for 10-15 minutes before and during the titration to eliminate dissolved carbon dioxide, which can interfere with the measurement.

-

Titration:

-

Place a known volume of the analyte solution in a thermostatted vessel.

-

Immerse the calibrated pH electrode and the tip of the burette into the solution.

-

Start stirring the solution gently.

-

Add small, precise increments of the standardized 0.1 M NaOH solution.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

4. Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

-

Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of NaOH. The peak of this plot corresponds to the equivalence point.

-

Perform the titration in triplicate to ensure reproducibility and report the average pKa value with the standard deviation.

Mandatory Visualization

The following diagram illustrates a logical workflow for the experimental characterization of a novel carboxylic acid like this compound, with a focus on pKa determination.

Caption: Workflow for the characterization of a novel carboxylic acid.

References

reactivity and stability of the isoxazole ring in 5-(tert-butyl)isoxazole-3-carboxylic acid

An In-depth Technical Guide to the Reactivity and Stability of the Isoxazole Ring in 5-(tert-butyl)isoxazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring is a prominent five-membered heterocyclic scaffold found in numerous pharmacologically active compounds.[1] Its unique balance of stability and controlled reactivity makes it a versatile building block in medicinal chemistry.[2][3] This technical guide provides a detailed analysis of the chemical reactivity and stability of the isoxazole ring, with a specific focus on this compound. We explore the influence of the tert-butyl and carboxylic acid substituents on the ring's behavior under various conditions. This document summarizes key reactivity patterns, presents quantitative stability data from analogous systems, provides detailed experimental protocols for pivotal transformations, and visualizes reaction pathways and workflows.

Core Concepts: Stability and Substituent Effects

The isoxazole ring is generally considered a stable aromatic system, resistant to many common reagents.[2] However, its stability is not absolute and is significantly influenced by substituents, pH, and temperature.[2][4]

In this compound, two key groups modulate the ring's properties:

-

5-tert-butyl group: A bulky, electron-donating alkyl group that sterically hinders reactions at or near the C5 position.

-

3-carboxylic acid group: An electron-withdrawing group that deactivates the ring toward electrophilic attack and influences the acidity of the C4 proton. Its presence is critical to the molecule's behavior in basic media.

A key vulnerability of the isoxazole scaffold is the weak N-O bond, which is susceptible to cleavage under various conditions, including reductive, photochemical, and basic environments.[2][5][6]

pH and Thermal Stability

The stability of the isoxazole ring is highly dependent on pH. While stable in acidic and neutral conditions, the ring can undergo base-catalyzed cleavage.[4] This lability increases with temperature. Studies on the isoxazole-containing drug Leflunomide, which also features a 3-unsubstituted isoxazole ring, provide valuable quantitative insights into this degradation pathway.

| Condition | Compound | Half-life (t½) | Observation |

| pH 10.0, 25°C | Leflunomide | ~6.0 hours | Base-catalyzed ring opening occurs.[4] |

| pH 7.4, 37°C | Leflunomide | ~7.4 hours | Ring opening is noticeable at physiological pH and temperature.[4] |

| pH 10.0, 37°C | Leflunomide | ~1.2 hours | Elevated temperature significantly accelerates base-catalyzed ring opening.[4] |

| Acidic pH (4.0), 37°C | Leflunomide | Stable | The ring is resistant to degradation in acidic conditions.[4] |

Table 1: Summary of pH and Temperature Stability Data for the Isoxazole Ring in Leflunomide, a structurally relevant analog.

Reactivity of the Isoxazole Ring

The reactivity of this compound is dictated by the interplay between the inherent properties of the isoxazole ring and its substituents.

Caption: General reactivity pathways of the isoxazole ring.

Ring-Opening Reactions

Ring cleavage is one of the most significant reactions of isoxazoles.

-

Base-Catalyzed Ring Opening: Strong bases can induce the cleavage of the N-O bond.[2] This is particularly relevant for 3-unsubstituted isoxazoles, which can be deprotonated at the C3 position, initiating ring scission.[7] For the title compound, while C3 is substituted, a strong base will deprotonate the carboxylic acid, and under harsh conditions (e.g., heating), can promote a hydrolytic cleavage of the ring to yield a β-ketonitrile derivative.

-

Reductive Ring Opening: The N-O bond is readily cleaved by reducing agents. Catalytic hydrogenation (e.g., using Raney Ni or Pd/C) or chemical reductants can open the ring to form γ-amino alcohols or β-hydroxy ketones after hydrolysis.

-

Photochemical Rearrangement: Upon UV irradiation, isoxazoles can rearrange to the more stable oxazole isomer via a transient azirine intermediate.[2][5]

-

Transition Metal-Catalyzed Opening: Catalysts such as Fe(III) can mediate the ring-opening of isoxazoles, which can then be trapped by other molecules to synthesize different heterocyclic systems like pyrroles or pyridines.[8]

Caption: Mechanism of base-catalyzed isoxazole ring opening.

Electrophilic Aromatic Substitution (SEAr)

Due to the electron-withdrawing nature of the nitrogen atom, the isoxazole ring is electron-deficient and thus deactivated towards electrophilic aromatic substitution.[9]

-

Position of Substitution: When forced to react, substitution occurs preferentially at the C4 position, which is the most electron-rich carbon.[10]

-

Influence of Substituents: In this compound, the deactivating effect is amplified by the C3-carboxylic acid group. Therefore, reactions like nitration or halogenation require harsh conditions and are likely to proceed with low yields.

Nucleophilic Reactivity and Deprotonation

-

Direct Nucleophilic Substitution: Unactivated isoxazoles are resistant to nucleophilic aromatic substitution.

-

Deprotonation: The most acidic ring proton is at the C4 position. Treatment with a strong, non-nucleophilic base (e.g., LDA) can generate a C4-lithiated species. This carbanion can then be trapped with various electrophiles, providing a route to 4-substituted isoxazoles. Deprotonation at C3 or C5 often leads to ring instability and cleavage.[11]

| Reaction Type | Expected Reactivity/Outcome for this compound | Key Influencing Factors |

| Base-Catalyzed Ring Opening | Prone to cleavage under strong basic conditions, accelerated by heat. | Weak N-O bond; presence of acidic COOH proton. |

| Reductive Ring Opening | Susceptible to cleavage by catalytic hydrogenation or chemical reductants. | Weak N-O bond. |

| Electrophilic Substitution | Highly disfavored. If successful, occurs at C4. | Electron-deficient ring; deactivating COOH group. |

| C4-Deprotonation | Feasible with strong, non-nucleophilic bases (e.g., LDA). | Acidity of C4-H proton. |

Table 2: Summary of the Predicted Reactivity of the Isoxazole Ring in this compound.

Experimental Protocols

The following protocols are representative methodologies for key transformations involving the isoxazole ring.

Protocol 1: General Procedure for Base-Catalyzed Ring Cleavage

This protocol is adapted from methods used for the hydrolysis of isoxazole esters and serves to test the stability of the ring under basic conditions.[2]

-

Dissolution: Dissolve this compound (1.0 mmol) in a mixture of tetrahydrofuran (THF, 10 mL) and water (5 mL).

-

Addition of Base: Add an aqueous solution of lithium hydroxide (LiOH, 2.0 mmol in 5 mL water) or sodium hydroxide (NaOH) dropwise to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or a specified higher temperature (e.g., 50°C). Monitor the disappearance of the starting material by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Once the reaction is complete, acidify the mixture to pH ~3 with 1M HCl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product (the ring-opened β-ketonitrile) by column chromatography.

Protocol 2: General Procedure for Electrophilic Iodination at C4

This method is based on the electrophilic cyclization to form 4-iodoisoxazoles and can be adapted for direct halogenation.[12][13]

-

Dissolution: Dissolve this compound (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (20 mL).

-

Reagent Addition: Add Iodine monochloride (ICl, 1.1 mmol) to the solution at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the 4-iodo-isoxazole derivative.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Isoxazole - Wikipedia [en.wikipedia.org]

- 6. Diradical Interactions in Ring-Open Isoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. nanobioletters.com [nanobioletters.com]

- 10. reddit.com [reddit.com]

- 11. par.nsf.gov [par.nsf.gov]

- 12. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Synthesis of Novel 5-(tert-butyl)isoxazole-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 5-(tert-butyl)isoxazole-3-carboxylic acid, a key heterocyclic scaffold, and its subsequent derivatization. The isoxazole ring is a prominent feature in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and kinase inhibition properties.[1][2][3][4] The tert-butyl group at the 5-position can enhance metabolic stability and lipophilicity, making this scaffold particularly attractive for drug discovery programs. This document outlines detailed synthetic protocols, presents key data in a structured format, and visualizes the synthetic workflows for clarity.

I. Core Synthetic Strategy: Formation of the Isoxazole Ring

The most versatile and widely adopted method for constructing the isoxazole ring is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[5][6][7] This reaction typically involves the in-situ generation of a nitrile oxide from an aldoxime or hydroximoyl chloride, which then reacts with an alkyne or a suitable three-carbon component like a β-ketoester.[3][6][7][8][9]

For the synthesis of the target this compound scaffold, a highly effective approach involves the cyclization of a β-dicarbonyl compound with hydroxylamine. This method provides excellent control over regioselectivity, which is crucial for obtaining the desired isomer.

References

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. ijpca.org [ijpca.org]

- 3. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]

- 4. ijcrt.org [ijcrt.org]

- 5. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of 5-(tert-butyl)isoxazole-3-carboxylic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 5-(tert-butyl)isoxazole-3-carboxylic acid analogs, a class of compounds demonstrating significant potential in medicinal chemistry. This document details their diverse pharmacological effects, presents key quantitative data, outlines relevant experimental methodologies, and visualizes the associated signaling pathways and drug discovery workflows.

Introduction to this compound Analogs

The isoxazole scaffold is a privileged structure in drug discovery, known for its metabolic stability and ability to participate in various non-covalent interactions with biological targets. The this compound core, in particular, has served as a versatile template for the development of potent and selective modulators of various enzymes and receptors. The bulky tert-butyl group at the 5-position often provides a critical anchor for binding within protein active sites, while the carboxylic acid at the 3-position, or its amide derivatives, allows for diverse functionalization to fine-tune potency, selectivity, and pharmacokinetic properties.

Research into analogs of this core structure has revealed a broad spectrum of biological activities, including but not limited to, the inhibition of protein kinases, modulation of nuclear receptors, and antagonism of ion channels. This guide will delve into the specifics of these activities, providing the necessary technical details for researchers in the field.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity data for various this compound analogs across different biological targets. This data is crucial for understanding the structure-activity relationships (SAR) of this class of compounds.

Table 1: FLT3 Kinase Inhibitory Activity of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea Analogs

| Compound ID | R Group (Substitution on Phenylurea) | FLT3-ITD IC50 (nM) | MV4-11 Cell Proliferation IC50 (nM) |

| AC220 (Quizartinib) | 7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][2]benzothiazol-2-yl | <1 | 1.1 |

| Analog 1 | 4-(Imidazo[1,2-a]pyridin-2-yl)phenyl | - | 18 |

| Analog 2 | 4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl | - | 10 |

| Analog 3 | 4-(6-fluoroimidazo[1,2-a]pyridin-2-yl)phenyl | - | 15 |

Table 2: RORγt Inverse Agonist Activity of Trisubstituted Isoxazole Analogs

| Compound ID | C-4 Linker | C-5 Substituent | TR-FRET Coactivator Recruitment IC50 (nM) |

| Analog A | Amine | Pyrrole | 310 |

| Analog B | Ether | Pyrrole | 31 |

| Analog C | Thioether | Pyrrole | 6600 |

| Analog D | Ether | Pyrazole | 110 |

| Analog E | Ether | Methylated Pyrrole | 3300 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound analogs.

General Synthesis of N-Substituted 5-(tert-butyl)isoxazole-3-carboxamides

The synthesis of the target carboxamide analogs typically begins with the preparation of the core this compound.

Step 1: Synthesis of this compound

-

To a solution of ethyl 4,4-dimethyl-3-oxopentanoate in ethanol, add a solution of hydroxylamine hydrochloride in water.

-

Add a solution of sodium hydroxide in water dropwise to the mixture while maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Acidify the reaction mixture with hydrochloric acid to pH 2-3.

-

Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield ethyl 5-(tert-butyl)isoxazole-3-carboxylate.

-

Hydrolyze the ester by dissolving it in a mixture of tetrahydrofuran and water, followed by the addition of lithium hydroxide.

-

Stir the mixture at room temperature for 4-6 hours.

-

Acidify the mixture with hydrochloric acid and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain this compound as a solid.

Step 2: Amide Coupling to Synthesize N-Substituted 5-(tert-butyl)isoxazole-3-carboxamides

-

To a solution of this compound in anhydrous N,N-dimethylformamide (DMF), add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as N,N-diisopropylethylamine (DIPEA).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the desired amine derivative to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Pour the reaction mixture into water and extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 5-(tert-butyl)isoxazole-3-carboxamide.

FLT3 Kinase Inhibition Assay (Biochemical)

This assay determines the ability of a compound to inhibit the enzymatic activity of the FLT3 kinase.

-

Reagents and Materials: Recombinant human FLT3 kinase, FRET-based peptide substrate (e.g., Abltide), ATP, kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT), test compounds, and a suitable microplate reader.

-

Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 384-well plate, add the kinase assay buffer, the recombinant FLT3 kinase, and the test compound solution. c. Incubate the mixture for 15 minutes at room temperature. d. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. e. Monitor the kinase activity by measuring the fluorescence resonance energy transfer (FRET) signal at regular intervals for 60-90 minutes. f. Calculate the initial reaction rates and determine the IC50 values by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (MV4-11 Cells)

This assay assesses the effect of the compounds on the proliferation of the human acute myeloid leukemia cell line MV4-11, which harbors an endogenous FLT3-ITD mutation.

-

Reagents and Materials: MV4-11 cells, RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, test compounds, and a cell viability reagent (e.g., CellTiter-Glo®).

-

Procedure: a. Seed MV4-11 cells in a 96-well plate at a density of 5,000-10,000 cells per well. b. Prepare serial dilutions of the test compounds in the culture medium. c. Add the compound solutions to the wells and incubate the plate at 37 °C in a 5% CO₂ incubator for 72 hours. d. Add the cell viability reagent to each well and incubate for 10 minutes at room temperature. e. Measure the luminescence using a microplate reader. f. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

RORγt TR-FRET Coactivator Recruitment Assay

This assay measures the ability of compounds to disrupt the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide.

-

Reagents and Materials: His-tagged RORγt LBD, biotinylated SRC1-2 coactivator peptide, terbium-conjugated anti-His antibody, streptavidin-conjugated d2, assay buffer, test compounds.

-

Procedure: a. Prepare serial dilutions of the test compounds. b. In a microplate, combine the RORγt LBD, biotinylated coactivator peptide, and test compound. c. Incubate for a defined period to allow for binding. d. Add the terbium-conjugated anti-His antibody and streptavidin-conjugated d2. e. Incubate to allow for the formation of the FRET complex. f. Measure the time-resolved fluorescence at the appropriate wavelengths for the donor and acceptor fluorophores. g. Calculate the FRET ratio and determine the IC50 values for the disruption of the protein-peptide interaction.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by this compound analogs and a general workflow for their discovery and preclinical evaluation.

Caption: FLT3 Signaling Pathway and Inhibition.

Caption: RORγt in Th17 Cell Differentiation.

Caption: Drug Discovery and Preclinical Workflow.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. Analogs of this core structure have demonstrated potent and selective activity against a range of important biological targets, including FLT3 kinase and the RORγt nuclear receptor. The data and protocols presented in this guide offer a valuable resource for researchers engaged in the design, synthesis, and evaluation of these compounds. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of this chemical series hold significant potential for the discovery of new and effective treatments for various diseases.

References

5-(tert-butyl)isoxazole-3-carboxylic acid: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring is a privileged five-membered heterocycle that has become a cornerstone in medicinal chemistry, featuring in a multitude of approved drugs and clinical candidates. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it an attractive scaffold for the design of novel therapeutic agents. Among the diverse array of substituted isoxazoles, 5-(tert-butyl)isoxazole-3-carboxylic acid and its derivatives have emerged as particularly valuable building blocks. The bulky tert-butyl group can provide steric hindrance, influencing selectivity and metabolic stability, while the carboxylic acid or its bioisosteric equivalents at the 3-position offer a crucial handle for molecular elaboration and interaction with biological targets. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound in medicinal chemistry, with a focus on its role in the development of targeted therapies. Isoxazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2] Furthermore, the isoxazole moiety can act as a bioisostere for a carboxylic acid, offering a way to modulate physicochemical properties and improve pharmacokinetic profiles.[3]

Physicochemical Properties and Synthesis

The core structure of this compound (CAS: 90607-21-9) possesses a molecular formula of C8H11NO3 and a molecular weight of 169.18 g/mol .[4] It is typically a light yellow to brown solid-liquid mixture with a predicted pKa of approximately 3.49, indicating its acidic nature.[4] The strategic placement of the tert-butyl group at the 5-position and the carboxylic acid at the 3-position provides two distinct points for chemical modification, making it a versatile intermediate in organic synthesis.[4]

Synthesis of the Core Building Block

The synthesis of this compound can be achieved through a multi-step sequence, typically starting from commercially available materials. A common route involves the initial formation of a β-keto ester, followed by cyclization with hydroxylamine and subsequent hydrolysis.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 4,4-dimethyl-3-oxopentanoate (Ethyl Pivaloylacetate)

-

To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol), ethyl acetate is added, followed by the dropwise addition of pinacolone.

-

The reaction mixture is stirred at room temperature and then refluxed to drive the Claisen condensation to completion.

-

After cooling, the reaction is quenched with a weak acid, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to yield ethyl 4,4-dimethyl-3-oxopentanoate.

Step 2: Synthesis of Ethyl 5-(tert-butyl)isoxazole-3-carboxylate

-

Ethyl 4,4-dimethyl-3-oxopentanoate is dissolved in a suitable solvent such as ethanol.

-

An aqueous solution of hydroxylamine hydrochloride is added, followed by a base (e.g., sodium hydroxide or sodium acetate) to liberate free hydroxylamine.

-

The mixture is heated to reflux to facilitate the cyclization reaction, forming the isoxazole ring.

-

Upon completion, the reaction mixture is cooled, and the product is extracted.

-

The crude ester is purified by column chromatography.[5]

Step 3: Hydrolysis to this compound

-

The purified ethyl 5-(tert-butyl)isoxazole-3-carboxylate is dissolved in a mixture of an alcohol (e.g., ethanol) and water.

-

An excess of a base, such as lithium hydroxide or sodium hydroxide, is added to the solution.[5]

-

The reaction mixture is stirred at room temperature or gently heated until the ester hydrolysis is complete, as monitored by thin-layer chromatography (TLC).[6]

-

The reaction mixture is then acidified with a dilute acid (e.g., HCl) to protonate the carboxylate.[6]

-

The resulting carboxylic acid is extracted with an organic solvent, dried, and concentrated to yield this compound.[6]

Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

The 5-(tert-butyl)isoxazole-3-carboxamide and its urea bioisostere have proven to be highly effective pharmacophores in the design of potent and selective kinase inhibitors. The most prominent example is the FMS-like tyrosine kinase 3 (FLT3) inhibitor, quizartinib (AC220).

Quizartinib (AC220): A Potent FLT3 Inhibitor

Quizartinib is a second-generation, highly potent, and selective inhibitor of FLT3, a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML).[7] The N-(5-tert-butyl-isoxazol-3-yl) urea moiety plays a crucial role in the binding of quizartinib to the FLT3 kinase domain.

FLT3 Signaling Pathway

FLT3 is a key regulator of hematopoiesis. Upon binding of its ligand (FL), the receptor dimerizes and autophosphorylates, leading to the activation of downstream signaling pathways such as the RAS/MEK/ERK, PI3K/AKT, and JAK/STAT pathways, which are critical for cell survival and proliferation.[8][9] In AML, internal tandem duplication (ITD) mutations in the juxtamembrane domain of FLT3 lead to constitutive, ligand-independent activation of the kinase, driving uncontrolled cell growth.[8]

Caption: FLT3 signaling pathway and the inhibitory action of Quizartinib.

Quantitative Data: Kinase Inhibitory Profile of Quizartinib (AC220)

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. Quizartinib exhibits remarkable potency against FLT3 while demonstrating significantly lower activity against other kinases.

| Kinase Target | IC50 (nM) | Reference(s) |

| FLT3 (Wild-Type) | 4.2 | [10] |

| FLT3-ITD | 1.1 | [10] |

| c-KIT | 25 | [10] |

| PDGFRα | 30 | [10] |

| PDGFRβ | 40 | [10] |

| RET | 50 | [10] |

| CSF-1R | 100 | [10] |

Experimental Protocol: Synthesis of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea Derivatives

The synthesis of quizartinib and its analogs generally involves the coupling of 3-amino-5-tert-butylisoxazole with a suitably functionalized phenyl isocyanate or a phenyl carbamate derivative.

Step 1: Synthesis of 3-amino-5-tert-butylisoxazole

-

Pivaloylacetonitrile is dissolved in a suitable solvent and treated with a base (e.g., sodium hydroxide).

-

An aqueous solution of hydroxylamine hydrochloride is added. The pH of the reaction mixture is carefully controlled to be in the range of 6.0-7.0 to favor the formation of the desired 3-amino isomer.[6]

-

The reaction mixture is stirred at room temperature until the reaction is complete.

-

The product, 3-amino-5-tert-butylisoxazole, is isolated by extraction and purified by crystallization or chromatography.[6]

Step 2: Urea Formation

-

Method A: Reaction with Isocyanate:

-

3-amino-5-tert-butylisoxazole is dissolved in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

The desired phenyl isocyanate derivative is added to the solution, often at a reduced temperature.

-

The reaction is stirred until completion, and the resulting urea derivative is isolated by filtration or evaporation of the solvent followed by purification.[8]

-

-

Method B: Reaction with Phenyl Carbamate:

-

3-amino-5-tert-butylisoxazole and the corresponding phenyl carbamate derivative are dissolved in a suitable solvent (e.g., dioxane).

-

The reaction mixture is heated to reflux.

-

After cooling, the product precipitates and is collected by filtration.

-

Experimental Workflow: Synthesis of a Quizartinib Analog

Caption: General workflow for the synthesis of N-(5-(tert-butyl)isoxazol-3-yl) urea derivatives.

Beyond FLT3: Expanding the Therapeutic Landscape

While the success of quizartinib has highlighted the potential of the 5-(tert-butyl)isoxazole scaffold in targeting FLT3, its utility is not limited to this kinase. The inherent properties of this building block make it an attractive starting point for the development of inhibitors against other kinase targets and for other therapeutic applications.

For instance, derivatives of 5-(tert-butyl)isoxazole-3-carboxamide have been explored as potential anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. Furthermore, the isoxazole core has been incorporated into molecules targeting other kinases involved in cancer progression. The modular nature of the synthesis allows for the facile introduction of diverse functionalities to probe the structure-activity relationships for various biological targets.

Conclusion

This compound and its derivatives represent a highly versatile and valuable class of building blocks in medicinal chemistry. The straightforward synthesis of the core scaffold and its amenability to a wide range of chemical modifications have enabled the development of potent and selective therapeutic agents, most notably the FLT3 inhibitor quizartinib. The physicochemical properties imparted by the tert-butyl and isoxazole moieties contribute to favorable pharmacokinetic and pharmacodynamic profiles. As our understanding of the structural requirements for targeting various biological macromolecules continues to grow, it is anticipated that the this compound scaffold will continue to be a fruitful starting point for the discovery of new and improved medicines for a wide range of diseases. The continued exploration of this privileged structure is likely to yield novel drug candidates with enhanced efficacy and safety profiles.

References

- 1. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological properties of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of 5-(tert-butyl)isoxazole-3-carboxylic acid: A Cornerstone in Modern Drug Development

An In-depth Technical Guide on a Key Synthetic Intermediate

Introduction

In the landscape of modern medicinal chemistry, the discovery and development of novel synthetic intermediates often pave the way for groundbreaking therapeutic agents. One such molecule that has garnered significant attention is 5-(tert-butyl)isoxazole-3-carboxylic acid. This heterocyclic compound has emerged as a critical building block, most notably in the synthesis of Quizartinib (AC220), a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor used in the treatment of Acute Myeloid Leukemia (AML).[1][2] Its unique structural features, including the isoxazole core, the sterically demanding tert-butyl group, and the reactive carboxylic acid moiety, make it an invaluable tool for drug development professionals. This technical guide provides a comprehensive overview of the discovery, synthesis, and applications of this compound, offering researchers and scientists a detailed resource for their work.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 90607-21-9 | N/A |

| Molecular Formula | C₈H₁₁NO₃ | N/A |

| Molecular Weight | 169.18 g/mol | N/A |

| Appearance | Light yellow to brown solid-liquid mixture | N/A |

| Predicted Boiling Point | ~303.5°C | N/A |

| Predicted Density | ~1.169 g/cm³ | N/A |

| Predicted pKa | 3.49 ± 0.10 | N/A |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the formation of the corresponding ethyl ester via a [3+2] cycloaddition reaction, followed by its hydrolysis to the carboxylic acid.

Step 1: Synthesis of Ethyl 5-(tert-butyl)isoxazole-3-carboxylate

This key step involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. A common method for isoxazole synthesis involves the reaction of an activated primary nitro compound with an alkyne, often catalyzed by a base like sodium hydroxide.

Experimental Protocol:

A detailed experimental protocol for a similar transformation, the synthesis of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate, provides a relevant framework.

-

Reaction Setup: In a sealed tube, a mixture of the alkyne (e.g., a propargyl derivative), ethyl nitroacetate, water, and ethanol is prepared.

-

Catalyst Addition: A solution of sodium hydroxide is added to the vigorously stirred mixture.

-

Reaction Conditions: The reaction is heated at a specific temperature (e.g., 60°C) for a set duration (e.g., 16 hours).

-

Work-up and Purification: After cooling, the reaction mixture is concentrated. The residue is then purified by flash chromatography on silica gel to yield the desired ethyl isoxazole-3-carboxylate.

For the synthesis of ethyl 5-(tert-butyl)isoxazole-3-carboxylate, 3,3-dimethyl-1-butyne would be the alkyne of choice.

Step 2: Hydrolysis of Ethyl 5-(tert-butyl)isoxazole-3-carboxylate

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is a standard transformation in organic synthesis.

Experimental Protocol:

-

Reaction Setup: The ethyl 5-(tert-butyl)isoxazole-3-carboxylate is dissolved in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.

-

Base Addition: An aqueous solution of a base, such as lithium hydroxide monohydrate (LiOH·H₂O), is added to the solution.

-

Reaction Conditions: The mixture is stirred at room temperature overnight.

-

Work-up and Isolation: The reaction mixture is acidified with an aqueous acid solution (e.g., 1N HCl) and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated to yield this compound.

Role as a Synthetic Intermediate in Drug Discovery

The primary significance of this compound lies in its role as a key intermediate in the synthesis of complex pharmaceutical compounds.

Synthesis of Quizartinib (AC220)

Quizartinib is a potent and selective FLT3 inhibitor.[2] The synthesis of Quizartinib involves the coupling of 3-amino-5-tert-butyl-isoxazole with a complex aniline derivative to form a urea linkage. While the direct precursor is the amino-isoxazole, the synthesis of this amine often proceeds from the corresponding carboxylic acid or its derivatives. The general synthetic strategy highlights the importance of the isoxazole scaffold.

Logical Relationship for Quizartinib Synthesis

Caption: Synthetic pathway to Quizartinib.

Experimental Workflows

The synthesis of isoxazole derivatives often follows a well-defined workflow, from starting materials to the final purified product.

General Experimental Workflow for Isoxazole Synthesis

Caption: Workflow for isoxazole synthesis.

Conclusion

The discovery of this compound as a synthetic intermediate has had a significant impact on the field of drug development. Its strategic importance is exemplified by its role in the synthesis of the targeted cancer therapeutic, Quizartinib. The synthetic routes to this key intermediate, primarily involving [3+2] cycloaddition reactions, are robust and adaptable. This technical guide provides a foundational understanding for researchers and scientists working with this versatile molecule, from its fundamental properties to its practical application in the synthesis of life-saving medicines. Further research into optimizing the synthesis and exploring new applications of this and related isoxazole derivatives will undoubtedly continue to fuel innovation in medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols: Utilizing 5-(tert-butyl)isoxazole-3-carboxylic acid in the Synthesis of FLT3 Inhibitors